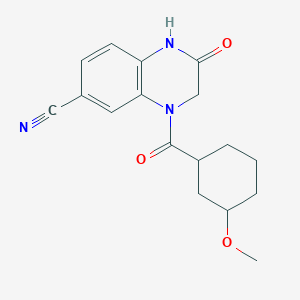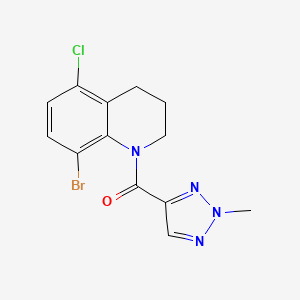![molecular formula C19H34N2O4 B6976285 tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B6976285.png)
tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, an oxane ring, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Oxane Ring: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxygen-containing nucleophile.
Attachment of the tert-Butyl Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate
- tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
- tert-butyl N-[2-(1-butanoylpiperidin-2-yl)oxan-4-yl]carbamate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O4/c1-5-6-17(22)21-10-7-14(8-11-21)16-13-15(9-12-24-16)20-18(23)25-19(2,3)4/h14-16H,5-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKCJYSAOYZLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C2CC(CCO2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-[(2-acetamidoacetyl)amino]butyl]-N-phenylmethoxycarbamate](/img/structure/B6976209.png)

![5,5-dimethyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine](/img/structure/B6976231.png)
![4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol](/img/structure/B6976233.png)
![6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile](/img/structure/B6976234.png)
![tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976237.png)
![[(1S,2S)-2-phenylcyclopropyl]-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6976249.png)
![(5,6-Dimethylpyridin-2-yl)-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]methanone](/img/structure/B6976259.png)
![2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6976260.png)
![tert-butyl N-[3-(4-formyl-1,4-diazepan-1-yl)-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976261.png)
![tert-butyl N-[4-[(3-amino-3-oxopropanoyl)amino]butyl]-N-phenylmethoxycarbamate](/img/structure/B6976269.png)
![2-(4-tert-butylphenyl)sulfanyl-N-[(5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B6976276.png)
![tert-butyl (3aS,6aR)-1-(2-ethylbutanoyl)spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B6976291.png)
